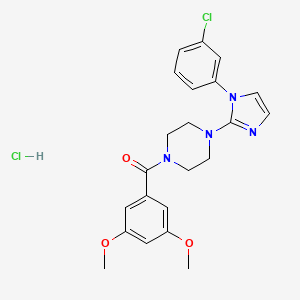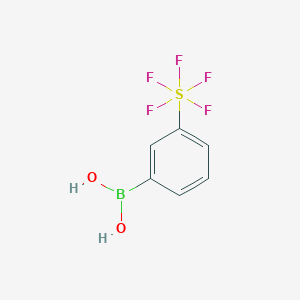
3-(Pentafluorosulfanyl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pentafluorosulfanyl)phenylboronic acid is a unique organoboron compound characterized by the presence of a pentafluorosulfanyl group attached to a phenyl ring, which is further bonded to a boronic acid functional group
Wirkmechanismus
Target of Action
3-(Pentafluorosulfanyl)phenylboronic acid, also known as [3-(pentafluoro-lambda6-sulfanyl)phenyl]boronic acid, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organic groups involved in the SM coupling reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathways involved in the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in these pathways is crucial for the successful formation of carbon–carbon bonds .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of this compound is influenced by the reaction conditions of the SM coupling . The compound is relatively stable, readily prepared, and generally environmentally benign . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an aryl bromide with trimethyl borate and isopropylmagnesium bromide (iPrMgBr) to form the desired boronic acid . Another approach includes the pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates, which can be trapped with boron reagents to afford boronic esters .
Industrial Production Methods
While specific industrial production methods for 3-(Pentafluorosulfanyl)phenylboronic acid are not extensively documented, the general principles of large-scale boronic acid synthesis can be applied. These methods often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which are known for their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pentafluorosulfanyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Palladium catalysts in Suzuki–Miyaura coupling reactions.
Major Products Formed
Phenols: Formed via oxidation.
Alcohols: Formed via reduction.
Biaryl Compounds: Formed via Suzuki–Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
3-(Pentafluorosulfanyl)phenylboronic acid has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 3,5-Bis(pentafluorosulfanyl)phenylboronic acid
Uniqueness
3-(Pentafluorosulfanyl)phenylboronic acid is unique due to the presence of the pentafluorosulfanyl group, which imparts high chemical, thermal, and metabolic stability, strong electron-acceptor properties, and high lipophilicity . These properties make it particularly valuable in applications requiring robust and stable compounds.
Eigenschaften
IUPAC Name |
[3-(pentafluoro-λ6-sulfanyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF5O2S/c8-15(9,10,11,12)6-3-1-2-5(4-6)7(13)14/h1-4,13-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWXZNLETFLFCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(F)(F)(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-chloro-2-methoxyphenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2999897.png)

![1-Cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B2999900.png)

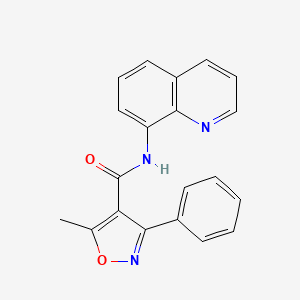
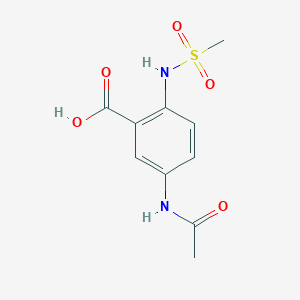
![2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoxaline](/img/structure/B2999906.png)
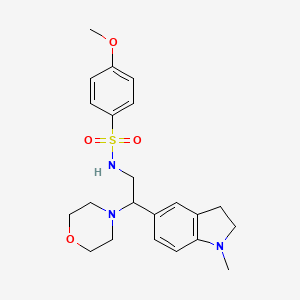
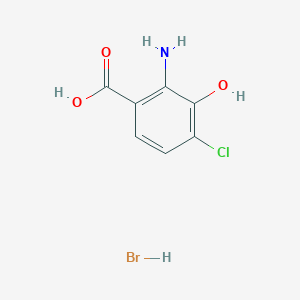
![1-[(3,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2999912.png)
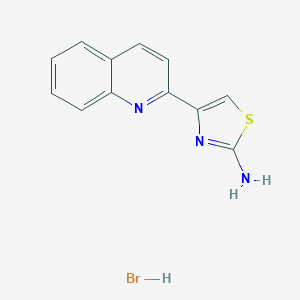
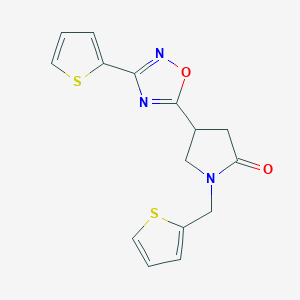
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2999915.png)
